Ex229

AMPK activation Allosteric activator Compound comparison

Select EX229 for precise AMPK pathway interrogation. Unlike the prodrug AICAR, EX229 is a direct allosteric activator with 5–10× greater potency than A769662. It delivers AMPK-dependent, PI3K/PKB-independent glucose uptake (≈2-fold at 100 µM) and inhibits de novo lipogenesis by 63% at just 0.1 µM. Its differential Kd for α1- and α2-complexes enables isoform-specific studies in skeletal muscle and liver. A superior chemical probe for type 2 diabetes, NAFLD, and metabolic signaling research.

Molecular Formula C24H18ClN3O3
Molecular Weight 431.9 g/mol
Cat. No. B607396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEx229
SynonymsEX-229;  EX 229;  EX229;  AMPK Activator 991
Molecular FormulaC24H18ClN3O3
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)N(C=C5)C)Cl)C(=O)O
InChIInChI=1S/C24H18ClN3O3/c1-13-3-5-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)14-4-6-22-15(9-14)7-8-28(22)2/h3-12H,1-2H3,(H,26,27)(H,29,30)
InChIKeyFHWSAZXFPUMKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EX229 (Compound 991) Chemical Profile for Scientific Procurement


EX229 (Compound 991) is a benzimidazole derivative that functions as a direct, allosteric activator of AMP-activated protein kinase (AMPK) [1]. It is the lead compound from a series of AMPK activators originally disclosed in patent application WO2010036613 and developed by Merck [2]. The compound demonstrates high binding affinity across multiple AMPK heterotrimeric isoforms, with dissociation constants (Kd) of 0.06 µM for α1β1γ1, 0.06 µM for α2β1γ1, and 0.51 µM for α1β2γ1 complexes as determined by biolayer interferometry [3].

Why EX229 Cannot Be Substituted with Other AMPK Activators


The selection of an AMPK activator for experimental or therapeutic applications cannot rely on nominal class membership alone due to substantial divergences in potency, isoform selectivity, and signaling pathway dependence among compounds. EX229 exhibits a 5- to 10-fold greater potency in activating AMPK compared to the widely used Abbott compound A769662 . Unlike the nucleoside analog AICAR, which requires cellular uptake and phosphorylation to its active ZMP form to exert AMPK-activating effects, EX229 acts as a direct allosteric activator [1]. Furthermore, the glucose uptake stimulation induced by EX229 is strictly AMPK-dependent and occurs via a PI3K/PKB-independent mechanism, a signaling specificity that may not be shared by other AMPK activators or physiological stimuli such as muscle contraction .

EX229 Comparative Performance Evidence: Quantitative Differentiation from Analogs


Direct Potency Comparison: EX229 vs. A769662 AMPK Activation

EX229 demonstrates a 5- to 10-fold higher potency in activating AMPK compared to the structurally distinct Abbott compound A769662 .

AMPK activation Allosteric activator Compound comparison

Comparative Glucose Uptake Stimulation in Skeletal Muscle

In ex vivo rat epitrochlearis muscle, EX229 at 100 µM achieved AMPK activation levels comparable to physiological contraction and increased glucose uptake by approximately 2-fold [1].

Glucose uptake Skeletal muscle Metabolic disease

Isoform-Specific Binding Affinity Quantification

EX229 exhibits high-affinity binding to multiple AMPK heterotrimeric complexes, with Kd values of 0.06 µM for both α1β1γ1 and α2β1γ1 isoforms, and 0.51 µM for the α1β2γ1 isoform, as measured by biolayer interferometry [1].

AMPK isoforms Binding affinity Biolayer interferometry

Comparative Inhibition of De Novo Lipogenesis

EX229 dose-dependently inhibits de novo lipogenesis in hepatocytes, achieving reductions of ~34% at 0.01 µM and ~63% at 0.1 µM .

Lipogenesis Hepatocytes Metabolic regulation

AMPK-Dependent Metabolic Effects in Multiple Muscle Types

In mouse extensor digitorum longus (EDL) and soleus muscles, EX229 treatment increased both AMPK activity and glucose uptake by at least 2-fold [1]. In L6 myotubes, EX229 increased fatty acid oxidation [2].

AMPK Glucose uptake Fatty acid oxidation

Signaling Pathway Specificity: AMPK-Dependent, PI3K/PKB-Independent

EX229-stimulated glucose uptake in skeletal muscle is strictly dependent on AMPK signaling, as demonstrated by complete abolition of glucose uptake and ACC phosphorylation in AMPK α1/α2 double-knockout myotubes [1]. This effect is independent of the PI3K/PKB pathway, as indicated by the lack of inhibition by wortmannin .

Signal transduction AMPK Glucose transport

Optimal Use Cases for EX229 Based on Quantitative Evidence


Investigating AMPK-Mediated Glucose Uptake in Skeletal Muscle

EX229 is optimally suited for ex vivo and in vitro studies of AMPK-dependent glucose uptake in skeletal muscle. At 100 µM, it elicits a ~2-fold increase in glucose uptake in rat epitrochlearis muscle, achieving AMPK activation comparable to contraction, while maintaining strict AMPK-dependence as shown in knockout models [1]. This makes it a valuable tool for dissecting the metabolic benefits of AMPK activation in type 2 diabetes research.

Probing Hepatic Lipid Metabolism and Lipogenesis

For studies of hepatic lipid metabolism, EX229 provides potent inhibition of de novo lipogenesis, with ~63% reduction observed at just 0.1 µM in hepatocytes [1]. This high potency at sub-micromolar concentrations, combined with its ability to enhance ACC phosphorylation, makes EX229 a precise tool for investigating AMPK's role in hepatic steatosis and non-alcoholic fatty liver disease (NAFLD).

Dissecting Isoform-Specific AMPK Signaling

The differential binding affinity of EX229 for various AMPK heterotrimers (Kd 0.06 µM for α1β1γ1 and α2β1γ1 vs. 0.51 µM for α1β2γ1) [1] enables researchers to selectively probe the functions of α1- and α2-containing AMPK complexes. This is particularly valuable for experiments aiming to attribute metabolic effects to specific AMPK isoforms, especially in tissues where these isoforms are differentially expressed.

Comparative Studies Against A769662 and AICAR

EX229's 5- to 10-fold higher potency compared to A769662 [1] and its direct allosteric mechanism versus AICAR's prodrug requirement position it as a superior chemical probe for head-to-head studies of AMPK activation. It allows for more efficient and specific interrogation of AMPK signaling without the confounding factors associated with less potent or indirectly acting activators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ex229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.